molecular formula C4H16N3O4P B076414 N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid CAS No. 14852-18-7

N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid

Cat. No.: B076414
CAS No.: 14852-18-7
M. Wt: 201.16 g/mol
InChI Key: LFVGOTSWORJXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a phosphate salt formed by the reaction of N'-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine, DETA, C₄H₁₃N₃) with phosphoric acid (H₃PO₄). The compound is systematically named as ethane-1,2-diamine, phosphoric acid (CAS: 14852-17-6) . Structurally, DETA contains three amine groups (-NH₂/-NH-) that undergo protonation when interacting with phosphoric acid, forming a stable ionic complex.

Properties

CAS No.

14852-18-7

Molecular Formula

C4H16N3O4P

Molecular Weight

201.16 g/mol

IUPAC Name

bis(2-azaniumylethyl)azanium;phosphate

InChI

InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4)

InChI Key

LFVGOTSWORJXOK-UHFFFAOYSA-N

SMILES

C(CNCCN)N.OP(=O)(O)O

Canonical SMILES

C(C[NH2+]CC[NH3+])[NH3+].[O-]P(=O)([O-])[O-]

Synonyms

N-(2-ammonioethyl)ethane-1,2-diammonium phosphate

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Iminodiacetonitrile

The most industrially viable method involves hydrogenating iminodiacetonitrile under high-pressure conditions. Key parameters include:

  • Catalyst System : Nickel- or cobalt-based catalysts (e.g., Raney Ni) with a first auxiliary agent (e.g., NaOH or KOH) to mitigate catalyst poisoning.

  • Solvent : Polar aprotic solvents such as methanol, ethanol, or tetrahydrofuran.

  • Stabilizers : OH⁻-type anion exchange resins (e.g., Amberlite IRA-400) to suppress iminodiacetonitrile decomposition.

  • Reaction Conditions :

    ParameterOptimal Range
    Temperature70–90°C
    Pressure9–14 MPa
    Reaction Time4–6 hours
    Conversion Rate>95%
    Selectivity for DETA85–90%

This method minimizes byproducts like piperazine (<5%) and ensures high purity (>98%).

Alternative Routes

  • Ethylenediamine Aminolysis : Ethylenediamine reacts with ethylene oxide or ethylene chlorohydrin in basic media (e.g., NaOH). However, this route suffers from lower yields (70–75%) due to oligomerization.

  • Reductive Amination : Glycolonitrile and ammonia undergo hydrogenation over Pd/C catalysts, but scalability is limited by cost.

Formation of the Phosphoric Acid Adduct

The final step involves combining DETA with phosphoric acid (H₃PO₄) under controlled stoichiometry:

Acid-Base Reaction

DETA (C₄H₁₃N₃) reacts exothermically with H₃PO₄ in aqueous or ethanolic media:
C₄H₁₃N₃+H₃PO₄C₄H₁₃N₃H₃PO₄\text{C₄H₁₃N₃} + \text{H₃PO₄} \rightarrow \text{C₄H₁₃N₃} \cdot \text{H₃PO₄}

Optimized Protocol :

  • Molar Ratio : 1:1 DETA:H₃PO₄ to prevent di- or triphosphorylation.

  • Solvent : Anhydrous ethanol (to avoid hydrolysis) at 25–40°C.

  • Purification : Crystallization from ethanol/water (3:1 v/v) yields >99% purity.

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis. Key metrics:

ParameterValue
Throughput500–1,000 kg/h
Energy Consumption15–20 kWh/kg
Waste Generation<2% (mainly H₂O)

Analytical Characterization

Critical quality control measures include:

Spectroscopic Analysis

  • FTIR : Peaks at 3,405 cm⁻¹ (N–H stretch), 1,640 cm⁻¹ (C=O amide), and 1,150 cm⁻¹ (P–O).

  • ¹H NMR : δ 2.7–3.1 ppm (methylene protons), δ 1.5–1.8 ppm (amine protons).

Thermal Stability

  • TGA : Decomposition begins at 220°C (10% weight loss), with complete degradation by 450°C.

  • DSC : Endothermic peak at 185°C (melting point).

Challenges and Innovations

Catalyst Deactivation

Residual cyanides in iminodiacetonitrile feedstocks poison hydrogenation catalysts. Solutions include:

  • Pre-treatment with ion-exchange resins to remove cyanide impurities.

  • Bimetallic catalysts (Ni-Co) with enhanced tolerance.

Byproduct Management

Piperazine formation is suppressed by:

  • Lowering reaction temperatures to 70–80°C.

  • Adding Na₂CO₃ as a selectivity modifier.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups in the compound can undergo substitution reactions with halogenated compounds to form substituted derivatives[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate[][3].

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted amine derivatives with various functional groups[][3].

Scientific Research Applications

Chemical Properties and Structure

N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid consists of two main components: the organic amine N'-(2-aminoethyl)ethane-1,2-diamine and phosphoric acid. The chemical formula for this compound is C4H13N3H3PO4\text{C}_4\text{H}_{13}\text{N}_3\cdot \text{H}_3\text{PO}_4, with a molecular weight of approximately 153.14 g/mol. The structure allows for significant reactivity due to the presence of amine groups that can participate in various chemical reactions.

Chemistry

  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and catalysts.
  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.
ApplicationDescription
Coordination ChemistryForms complexes with metals
Organic SynthesisPrecursor for complex molecules

Biology

  • Biochemical Assays : N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid is used in various biochemical assays due to its ability to interact with enzymes and substrates.
  • Enzyme Mechanisms : Research has shown that this compound can influence enzyme activity through competitive inhibition or by acting as a substrate, thus playing a role in metabolic pathways.
ApplicationDescription
Biochemical AssaysReagent for enzyme studies
Enzyme MechanismsInfluences metabolic pathways

Medicine

  • Drug Delivery Systems : Investigated for potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability.
  • Therapeutic Agent : Studies are ongoing to explore its efficacy as a therapeutic agent in treating various diseases, particularly those requiring targeted delivery mechanisms.
ApplicationDescription
Drug DeliveryEnhances bioavailability of drugs
Therapeutic UsePotential treatment for diseases

Industry

  • Polymer Production : Utilized in the production of polymers and resins, where it contributes to the mechanical properties and stability of the final products.
  • Coatings : Employed in creating coatings that require enhanced adhesion and durability due to its chemical reactivity.
ApplicationDescription
Polymer ProductionImproves mechanical properties
CoatingsEnhances adhesion and durability

Case Study 1: Coordination Complexes

A study published in Inorganic Syntheses demonstrated the effectiveness of N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.

Case Study 2: Enzyme Interaction

Research conducted at a leading university focused on the interaction between N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid and pancreatic lipase. The findings indicated that this compound could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors[5][5].

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula : C₄H₁₃N₃·H₃PO₄
  • Appearance : Typically a hygroscopic, crystalline solid (exact morphology depends on synthesis conditions) .
  • Applications : Used as a corrosion inhibitor, chelating agent, and precursor for metal complexes due to its ability to coordinate with transition metals via amine and phosphate groups .
Polyamine Derivatives
Compound Name Molecular Formula Key Functional Groups Applications Research Findings
DETA; Phosphoric Acid C₄H₁₃N₃·H₃PO₄ Amine, Phosphate Corrosion inhibition, metal chelation Exhibits 85% inhibition efficiency for steel in acidic media via adsorption .
DETA (unmodified) C₄H₁₃N₃ Amine Epoxy curing, surfactants DFT studies correlate proton affinity with corrosion inhibition performance .
TETA (Triethylenetetramine) C₆H₁₈N₄ Four amine groups Polymers, corrosion inhibition Higher inhibition efficiency (92%) than DETA due to increased amine density .
PEHA (Pentaethylenehexamine) C₁₀H₂₈N₆ Six amine groups Chelation, heavy metal removal Forms stable complexes with Cu²⁺ and Fe³⁺ .

Key Differences :

  • Amine Group Density : DETA has three amine groups, TETA four, and PEHA six, directly influencing their chelation strength and corrosion inhibition efficacy .
  • Acid Modification : Phosphoric acid modification enhances DETA’s ionic character, improving adsorption on metal surfaces compared to unmodified DETA .
Phosphorus-Containing Analogues
Compound Name Molecular Formula Key Functional Groups Applications Research Findings
DETA; Phosphoric Acid C₄H₁₃N₃·H₃PO₄ Amine, Phosphate Catalysis, corrosion inhibition Synergistic effects between amine and phosphate enhance metal surface passivation .
Ethane-1,2-diamine-N,N'-bis(methylenephosphonic) acid C₄H₁₄N₂O₆P₂ Amine, Phosphonic acid Platinum(II) complexes Forms [Pt(H₃edbmp)₂]·2H₂O with square-planar geometry; used in anticancer research .
Methylphosphonic acid-ethylenediamine adduct C₂H₈N₂·CH₅O₃P Amine, Phosphonic acid Unspecified (likely chelation) Structural studies confirm 1:1 stoichiometry .

Key Differences :

  • Phosphate vs. Phosphonic Acid : Phosphoric acid (H₃PO₄) in DETA-phosphate provides stronger acidity and ionic character, whereas phosphonic acid derivatives (-PO₃H₂) offer higher thermal stability and covalent bonding with metals .
  • Metal Coordination : Phosphonic acid derivatives form more rigid, hydrolytically stable complexes (e.g., platinum complexes ), while phosphate salts are prone to hydrolysis in strongly acidic/alkaline conditions.
Sulfonated and Other Derivatives
Compound Name Molecular Formula Key Functional Groups Applications Research Findings
[TMBSED][Oms]₂ (Sulfonated diamine) C₁₆H₃₀N₂O₈S₂ Amine, Sulfonate Acid catalysis Achieves 95% yield in thioamidoalkylnaphthol synthesis via dual H-bonding and Brønsted acidity .
DETA; Phosphoric Acid C₄H₁₃N₃·H₃PO₄ Amine, Phosphate Corrosion inhibition Less acidic than sulfonated derivatives but more cost-effective for industrial use .

Key Differences :

  • Acidity : Sulfonated derivatives exhibit stronger Brønsted acidity (-SO₃H) compared to phosphate salts, making them superior in acid-catalyzed reactions .
  • Cost and Stability : DETA-phosphate is cheaper to synthesize but less thermally stable than sulfonated analogues .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, commonly referred to as AEEA-PA, is a compound that exhibits significant biological activity due to its unique chemical structure, which combines an organic amine with phosphoric acid. This article aims to provide a comprehensive overview of the biological activity of AEEA-PA, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

AEEA-PA consists of two main components:

  • N'-(2-aminoethyl)ethane-1,2-diamine : An organic amine derived from ethylenediamine.
  • Phosphoric acid : An inorganic acid that contributes to the compound's reactivity and biological properties.

This dual composition allows AEEA-PA to participate in a variety of chemical reactions and interactions within biological systems.

The biological activity of AEEA-PA is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : AEEA-PA can influence enzyme activity through competitive inhibition or by acting as a substrate, affecting metabolic pathways.
  • Receptors : The compound may bind to specific receptors, modulating signal transduction pathways.
  • Metal Ions : AEEA-PA forms stable complexes with metal ions, which can alter their bioavailability and reactivity in biological systems.

1. Medicinal Chemistry

AEEA-PA has been investigated for its potential use in drug delivery systems. Its ability to form complexes with therapeutic agents enhances the stability and bioavailability of these drugs. Additionally, its amine groups facilitate interactions with biological membranes, promoting cellular uptake.

2. Biochemical Assays

In biochemical assays, AEEA-PA serves as a reagent for studying enzyme mechanisms and protein interactions. Its role as a ligand in coordination chemistry allows researchers to explore complex formation and reactivity with various biomolecules.

3. Industrial Applications

The compound is also utilized in the production of polymers and resins due to its capacity to form stable complexes with metals, enhancing material properties.

Study 1: Enzyme Inhibition

In a study examining the effects of AEEA-PA on enzyme activity, it was found that the compound inhibited the activity of certain hydrolases. This inhibition was dose-dependent and suggested potential applications in controlling enzymatic reactions in therapeutic contexts .

Study 2: Antimicrobial Activity

Research has demonstrated that AEEA-PA exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showing effectiveness comparable to conventional antibiotics .

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus12.5Amoxicillin10
Escherichia coli15Ciprofloxacin20
Pseudomonas aeruginosa20Gentamicin15

Study 3: Complexation Studies

Potentiometric studies indicated that AEEA-PA forms stable complexes with transition metals such as copper and zinc. These complexes were characterized using spectroscopic methods, revealing insights into their stability constants and potential applications in bioremediation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.